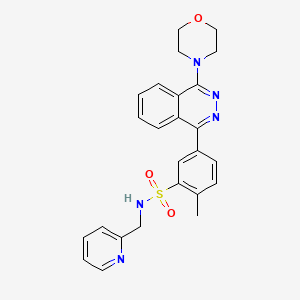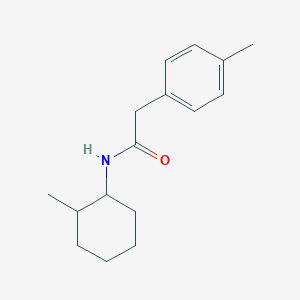
N-(2-methylcyclohexyl)-2-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylcyclohexyl)-2-(4-methylphenyl)acetamide, also known as N-(2-methylcyclohexyl)-p-tolylacetamide or MXE, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class. It is a designer drug that has been used recreationally and has been found to have potential medical applications.
Mechanism of Action
MXE works by blocking the NMDA receptor in the brain, which is responsible for regulating the transmission of signals between neurons. This results in a dissociative state, where the user feels detached from their surroundings and experiences altered perceptions.
Biochemical and Physiological Effects:
MXE has been found to have a number of physiological and biochemical effects, including increased heart rate and blood pressure, dilated pupils, and decreased respiratory rate. It also has been found to have neuroprotective properties, which may make it useful in treating conditions such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
MXE has a number of advantages as a research tool, including its ability to induce dissociative states in animal models, which can provide insights into the mechanisms of dissociation in humans. However, it also has limitations, including its potential for abuse and the lack of long-term safety data.
Future Directions
There are a number of potential future directions for research on MXE, including further studies of its potential medical applications, such as its use as an anesthetic or in the treatment of depression and anxiety. Other areas of research could include investigations into the long-term effects of MXE use, as well as studies of its potential for abuse and addiction. Additionally, research could focus on developing new analogs of MXE that could have improved therapeutic properties.
Synthesis Methods
MXE is synthesized by the reaction of 3-methyl-2-butanone with 4-methylbenzaldehyde in the presence of sodium hydroxide and hydrogen gas. The resulting product is then treated with hydrochloric acid to yield MXE as a white crystalline powder.
Scientific Research Applications
MXE has been studied for its potential medical applications, particularly in the field of anesthesia. It has been found to have similar effects to ketamine, another dissociative drug that is commonly used as an anesthetic. MXE has also been studied for its potential use in treating depression and anxiety.
properties
IUPAC Name |
N-(2-methylcyclohexyl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-12-7-9-14(10-8-12)11-16(18)17-15-6-4-3-5-13(15)2/h7-10,13,15H,3-6,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIVSZRTTPTWFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)CC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

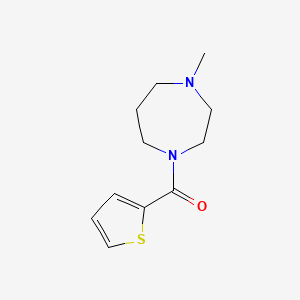
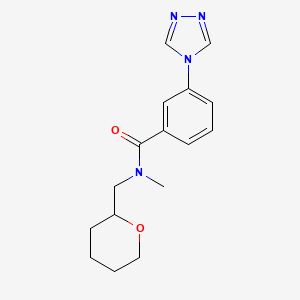
![N-(2-ethoxyethyl)-2-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine hydrochloride](/img/structure/B5396253.png)

![1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinol](/img/structure/B5396272.png)
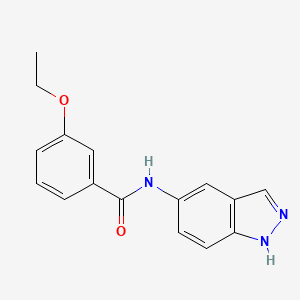
![2-methoxy-N-phenyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5396284.png)
![4-{4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonic acid](/img/structure/B5396308.png)
![1-ethyl-6-methyl-3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5396311.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B5396315.png)
![4-[3-(2-ethoxyethoxy)benzoyl]-2-(4-fluorophenyl)morpholine](/img/structure/B5396325.png)
![1,4-bis[3-(3-chlorophenyl)acryloyl]-2,5-dimethylpiperazine](/img/structure/B5396328.png)
![N,N-dimethyl-4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1-naphthalenamine](/img/structure/B5396332.png)
